molecular formula C18H12F2N2S3 B4621857 3,5-bis[(3-fluorobenzyl)thio]isothiazole-4-carbonitrile

3,5-bis[(3-fluorobenzyl)thio]isothiazole-4-carbonitrile

Cat. No. B4621857
M. Wt: 390.5 g/mol
InChI Key: AECJALMVRSFBMZ-UHFFFAOYSA-N
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Description

"3,5-bis[(3-fluorobenzyl)thio]isothiazole-4-carbonitrile" is a compound likely to be of interest in the field of materials science or pharmaceuticals, given its complex structure incorporating fluorine, a sulfur-containing isothiazole ring, and a nitrile group. These functional groups suggest potential applications in the development of novel organic compounds with unique physical and chemical properties.

Synthesis Analysis

The synthesis of complex molecules like "3,5-bis[(3-fluorobenzyl)thio]isothiazole-4-carbonitrile" typically involves multi-step reactions, starting from simpler molecules. A possible pathway might involve the initial synthesis of the isothiazole ring, followed by the introduction of the fluorobenzylthio groups and the carbonitrile functionality. Techniques such as nucleophilic substitution for introducing the fluorobenzyl groups and condensation reactions for the carbonitrile group might be employed.

Molecular Structure Analysis

The molecular structure of "3,5-bis[(3-fluorobenzyl)thio]isothiazole-4-carbonitrile" would likely be characterized using spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and possibly X-ray crystallography for solid-state structure determination. These techniques would provide detailed information about the molecule's electronic environment, the nature of its bonds, and the spatial arrangement of its atoms.

Chemical Reactions and Properties

This compound's reactivity would be influenced by its functional groups. The isothiazole ring might engage in electrophilic substitution reactions, while the nitrile group could be involved in nucleophilic addition reactions. The presence of fluorobenzyl groups could affect the molecule's overall reactivity and electronic properties, making it a candidate for further functionalization.

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystallinity can be predicted based on the molecular structure. The presence of fluorine atoms often increases the compound's stability and affects its physical properties, such as boiling and melting points.

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity towards different classes of reagents, and stability under various conditions, would be determined by the functional groups present. The nitrile group could confer some degree of acidity to the molecule, allowing for reactions typical of nitriles, such as hydrolysis to carboxylic acids or amides under certain conditions.

References (Sources)

While direct sources on "3,5-bis[(3-fluorobenzyl)thio]isothiazole-4-carbonitrile" are not available, the following references provide insight into similar compounds and their properties, which can be extrapolated to predict the characteristics of the compound :

Scientific Research Applications

Photochromic and Fluorescence Switching Properties

Research on compounds with similar structural motifs, such as hexatriene-type photochromic compounds, reveals investigations into their photochromic and fluorescence switching properties. These compounds exhibit the ability to undergo photochromic coloration reactions and demonstrate fluorescence with high quantum yields. Such properties are essential for applications in materials science, including the development of photoresponsive materials (Taguchi, Nakagawa, Nakashima, & Kawai, 2011).

Synthesis and Structural Analysis

The synthesis of derivatives and analogues of isothiazole and related heterocycles is a foundational aspect of research in this area. Studies on the synthesis of derivatives of 5-thioalkylisoxazoles and the preparation and characterization of novel compounds, such as 1-(4-fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, provide insights into synthetic methodologies and structural properties of these compounds. These works often involve detailed analysis using techniques like X-ray diffraction, NMR, and FTIR spectroscopy, contributing to the understanding of their molecular structures and potential applications in various fields (Balasubramaniam, Mirzaei, & Natale, 1990); (Saeed, Erben, Shaheen, & Flörke, 2011).

Potential Biological and Catalytic Applications

Investigations into the biological and catalytic activities of similar compounds are also notable. Research on triazenopyrazole derivatives and their potential as inhibitors of HIV-1, as well as studies on novel bivalent pyrazolinyl triazoles as potential VEGFR TK inhibitors and anti-cancer agents, highlight the potential biomedical applications of these compounds. These studies suggest avenues for the design of novel anti-cancer drugs and the exploration of their mechanisms of action (Larsen, Zahran, Pedersen, & Nielsen, 1999); (Abd-Rabou, Abdel-Wahab, & Bekheit, 2018).

properties

IUPAC Name

3,5-bis[(3-fluorophenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N2S3/c19-14-5-1-3-12(7-14)10-23-17-16(9-21)18(25-22-17)24-11-13-4-2-6-15(20)8-13/h1-8H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECJALMVRSFBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=C(C(=NS2)SCC3=CC(=CC=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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